
2-Aminopyrimidine-5-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminopyrimidine-5-carboximidamide is a heterocyclic compound that belongs to the class of aminopyrimidines. These compounds are characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 2 and a carboximidamide group at position 5 makes this compound particularly interesting for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopyrimidine-5-carboximidamide typically involves multiple steps starting from acyclic starting materials. One common method involves the use of benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-Aminopyrimidine-5-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group.
Reduction: The reduction of the nitro group back to an amino group.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.
科学研究应用
2-Aminopyrimidine-5-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial properties.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用机制
The mechanism of action of 2-aminopyrimidine-5-carboximidamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used .
相似化合物的比较
Similar Compounds
2-Aminopyrimidine: Lacks the carboximidamide group at position 5.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms at positions 4 and 6 instead of the carboximidamide group.
2-Aminopyrimidine-5-carboxamide: Contains a carboxamide group instead of a carboximidamide group.
Uniqueness
The presence of the carboximidamide group at position 5 in 2-aminopyrimidine-5-carboximidamide makes it unique compared to other similar compounds. This functional group can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C5H7N5 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC 名称 |
2-aminopyrimidine-5-carboximidamide |
InChI |
InChI=1S/C5H7N5/c6-4(7)3-1-9-5(8)10-2-3/h1-2H,(H3,6,7)(H2,8,9,10) |
InChI 键 |
LBDDRVHQDJXAAS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=N1)N)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


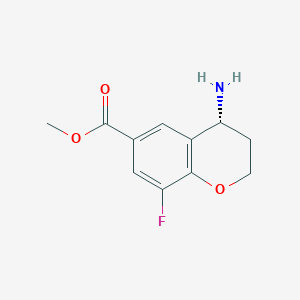
![Methyl 2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanoate](/img/structure/B13110720.png)
![2-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13110721.png)

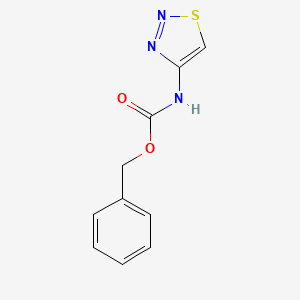
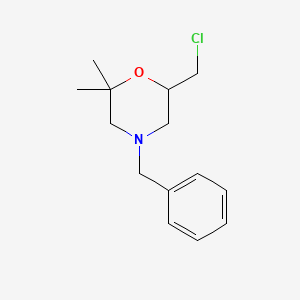
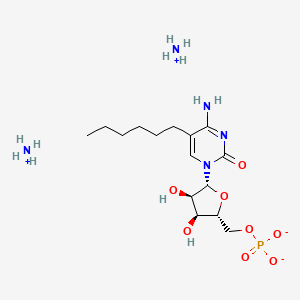
![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B13110755.png)


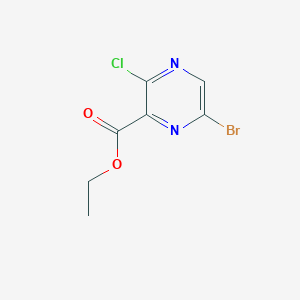

![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)
![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)
